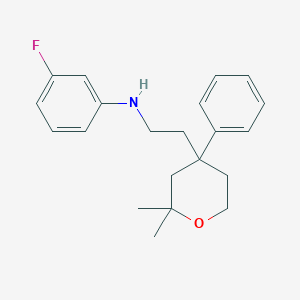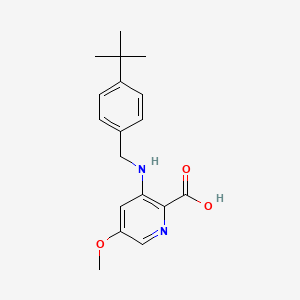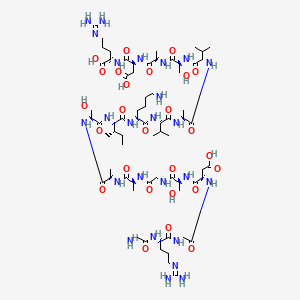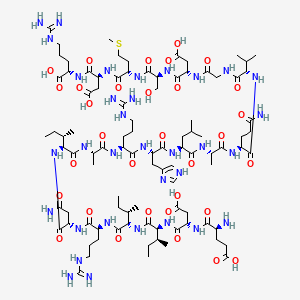
MOG (92 C106), mouse, rat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MOG (92-106), mouse, rat is a biologically active peptide that corresponds to amino acids 92 to 106 of the myelin oligodendrocyte glycoprotein (MOG) from mice and rats. This peptide is significant in the study of autoimmune diseases, particularly experimental autoimmune encephalomyelitis, a model for multiple sclerosis. Mice with MOG (92-106)-induced experimental autoimmune encephalomyelitis develop extensive B cell reactivity against secondary myelin antigens .
准备方法
Synthetic Routes and Reaction Conditions
MOG (92-106), mouse, rat is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of MOG (92-106), mouse, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure high purity of the final product .
化学反应分析
Types of Reactions
MOG (92-106), mouse, rat primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
Fmoc-protected amino acids: Used in SPPS for temporary protection of the amino group.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) to facilitate peptide bond formation.
Cleavage reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the MOG (92-106) peptide itself. During synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
科学研究应用
MOG (92-106), mouse, rat is extensively used in scientific research, particularly in the fields of immunology and neuroscience. Its primary application is in the study of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This peptide is used to induce the disease in animal models, allowing researchers to study the pathogenesis and potential treatments for multiple sclerosis .
In addition to its use in disease models, MOG (92-106) is also employed in studies of B cell and T cell responses, as it induces extensive B cell reactivity and weak T cell responses. This makes it a valuable tool for understanding autoimmune mechanisms and developing immunotherapies .
作用机制
MOG (92-106), mouse, rat exerts its effects by mimicking a specific fragment of the myelin oligodendrocyte glycoprotein. When introduced into animal models, it induces an autoimmune response characterized by the activation of B cells and the production of antibodies against myelin antigens. This leads to inflammation and demyelination in the central nervous system, mimicking the pathology of multiple sclerosis .
相似化合物的比较
Similar Compounds
MOG (35-55): Another peptide fragment of the myelin oligodendrocyte glycoprotein, commonly used in experimental autoimmune encephalomyelitis models.
PLP (139-151): A peptide fragment of the proteolipid protein, also used in multiple sclerosis research.
MBP (84-104): A peptide fragment of the myelin basic protein, used in studies of demyelinating diseases
Uniqueness
MOG (92-106), mouse, rat is unique in its ability to induce severe autoimmune responses with extensive B cell reactivity and weak T cell responses. This distinct immunological profile makes it particularly valuable for studying the role of B cells in autoimmune diseases and for developing targeted therapies .
属性
分子式 |
C80H105N21O27S |
|---|---|
分子量 |
1824.9 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H105N21O27S/c1-40(103)66(101-75(123)52(29-43-14-18-46(104)19-15-43)90-62(108)36-87-61(107)35-88-68(116)50(23-25-63(109)110)91-67(115)48(81)32-64(111)112)78(126)100-59(38-129)77(125)96-54(28-42-11-6-3-7-12-42)72(120)94-53(27-41-9-4-2-5-10-41)70(118)92-49(13-8-26-86-80(83)84)69(117)98-57(33-65(113)114)74(122)97-56(31-45-34-85-39-89-45)73(121)99-58(37-102)76(124)95-55(30-44-16-20-47(105)21-17-44)71(119)93-51(79(127)128)22-24-60(82)106/h2-7,9-12,14-21,34,39-40,48-59,66,102-105,129H,8,13,22-33,35-38,81H2,1H3,(H2,82,106)(H,85,89)(H,87,107)(H,88,116)(H,90,108)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,124)(H,96,125)(H,97,122)(H,98,117)(H,99,121)(H,100,126)(H,101,123)(H,109,110)(H,111,112)(H,113,114)(H,127,128)(H4,83,84,86)/t40-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,66+/m1/s1 |
InChI 键 |
DXDCKUPARGLTIX-HOGNHCGESA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)

